molecular formula C21H20ClN3O3S2 B11415371 Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11415371
M. Wt: 462.0 g/mol
InChI Key: FNWMDHDEZRFTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a propylsulfanyl group and a phenylthiophene carboxylate ester. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-(propylsulfanyl)pyrimidine and ethyl 4-phenylthiophene-3-carboxylate. The key steps in the synthesis may involve:

    Nucleophilic Substitution:

    Amidation: Formation of the amide bond between the pyrimidine and the thiophene carboxylate ester.

    Esterification: Conversion of the carboxylic acid to the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific molecular pathways is desired.

    Industrial Applications: The compound’s unique properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene and pyrimidine derivatives. Similar compounds include:

    4,6-Dichloro-2-(propylthio)pyrimidine-5-amine: A related pyrimidine derivative with similar substitution patterns.

    Ethyl 4-phenylthiophene-3-carboxylate: A thiophene derivative that shares the thiophene carboxylate ester moiety.

    2-Thioxopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring, exhibiting diverse biological activities.

The uniqueness of ETHYL 2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical modifications and biological applications.

Properties

Molecular Formula

C21H20ClN3O3S2

Molecular Weight

462.0 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H20ClN3O3S2/c1-3-10-29-21-23-11-15(22)17(24-21)18(26)25-19-16(20(27)28-4-2)14(12-30-19)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3,(H,25,26)

InChI Key

FNWMDHDEZRFTEE-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.